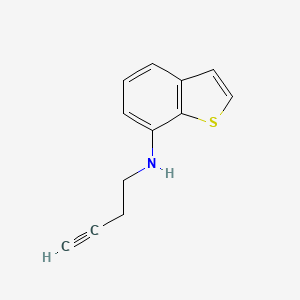

N-(But-3-yn-1-yl)-1-benzothiophen-7-amine

Description

Properties

Molecular Formula |

C12H11NS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

N-but-3-ynyl-1-benzothiophen-7-amine |

InChI |

InChI=1S/C12H11NS/c1-2-3-8-13-11-6-4-5-10-7-9-14-12(10)11/h1,4-7,9,13H,3,8H2 |

InChI Key |

DFJABZNPVORBRD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC1=CC=CC2=C1SC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-yn-1-yl)-1-benzothiophen-7-amine typically involves the functionalization of a benzothiophene derivative. One common method is the nucleophilic substitution reaction where a benzothiophene derivative is reacted with but-3-yn-1-amine under suitable conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-1-yl)-1-benzothiophen-7-amine can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of amides or secondary amines.

Scientific Research Applications

N-(But-3-yn-1-yl)-1-benzothiophen-7-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(But-3-yn-1-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Butan-2-yl)-1-benzothiophen-7-amine

Molecular Formula : C₁₂H₁₅NS

Molecular Weight : 205.32 g/mol

Substituent : Branched sec-butyl group (-CH(CH₂CH₃)).

Key Differences :

- The sec-butyl group introduces steric bulk and reduced polarity compared to the alkynyl substituent in the target compound.

- Higher hydrogen count (15 vs.

- No triple bond limits applications in click chemistry or metal-catalyzed reactions.

| Property | N-(But-3-yn-1-yl)-1-benzothiophen-7-amine | N-(Butan-2-yl)-1-benzothiophen-7-amine |

|---|---|---|

| Molecular Formula | C₁₁H₁₀NS | C₁₂H₁₅NS |

| Molecular Weight (g/mol) | 188.27 | 205.32 |

| Substituent Type | Linear alkyne | Branched alkyl |

| Reactivity | High (alkyne-mediated) | Low |

| Estimated logP | ~2.8 | ~3.2 |

N-(Cyclopropylmethyl)-1-benzothiophen-7-amine

Molecular Formula : C₁₂H₁₃NS

Molecular Weight : 203.31 g/mol

Substituent : Cyclopropylmethyl group (-CH₂-C₃H₅).

Key Differences :

- The cyclopropane ring introduces significant ring strain, which may enhance metabolic stability by resisting oxidative degradation.

- The sp³-hybridized cyclopropane reduces electronic conjugation compared to the sp-hybridized alkyne in the target compound.

- Lower molecular weight (203.31 vs. 188.27) but higher steric hindrance due to the rigid three-membered ring.

| Property | This compound | N-(Cyclopropylmethyl)-1-benzothiophen-7-amine |

|---|---|---|

| Molecular Formula | C₁₁H₁₀NS | C₁₂H₁₃NS |

| Molecular Weight (g/mol) | 188.27 | 203.31 |

| Substituent Geometry | Linear (sp-hybridized) | Strained ring (sp³-hybridized) |

| Metabolic Stability | Moderate | High |

6-{[3-(4-Bromophenyl)-1,2-benzisothiazol-6-yl]oxy}-N-methyl-N-prop-2-en-1-ylhexan-1-amine

Molecular Formula : C₂₃H₂₇BrN₂OS

Molecular Weight : 483.44 g/mol

Substituent : Bromophenyl-benzisothiazole core with a hexyl-propenylamine chain.

Key Differences :

- The benzisothiazole core replaces benzothiophene, altering electronic properties (e.g., increased electronegativity due to the additional nitrogen).

- The bromine atom adds halogen-bonding capability and significantly increases molecular weight.

- The extended hexyl chain enhances flexibility and lipophilicity (logP ~5.1 estimated), favoring membrane penetration but complicating synthetic accessibility.

| Property | This compound | 6-{[3-(4-Bromophenyl)-1,2-benzisothiazol-6-yl]oxy}-N-methyl-N-prop-2-en-1-ylhexan-1-amine |

|---|---|---|

| Core Structure | Benzothiophene | Benzisothiazole |

| Halogen Presence | No | Bromine |

| Molecular Weight (g/mol) | 188.27 | 483.44 |

| logP | ~2.8 | ~5.1 |

Biological Activity

Anticancer Activity

Studies on related benzothiophene derivatives have shown promising anticancer properties. For instance, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives demonstrated significant antiproliferative effects against MCF-7 breast cancer and HepG-2 liver cancer cell lines .

Case Study: MCF-7 Breast Cancer Cells

One compound (referred to as compound 4) showed particularly strong activity:

- IC50 value: 23.2 μM

- Reduction in cell viability: 26.86%

- Apoptosis induction:

- Early apoptosis: 8.73% (2.3 times higher than untreated control)

- Late apoptosis: 18.13% (6.6 times higher than untreated control)

- Necrosis induction: 6.29% (1.89-fold increase compared to control)

Cell Cycle Analysis

Flow cytometry analysis revealed that compound 4 induced cell cycle arrest:

| Phase | Control | Treated | Fold Increase |

|---|---|---|---|

| G2/M | 17.23% | 25.56% | 1.48 |

| S | 16.76% | 23.38% | 1.39 |

This cell cycle disruption may contribute to the compound's antiproliferative effects .

The biological activity of N-(But-3-yn-1-yl)-1-benzothiophen-7-amine likely involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Structure-Activity Relationship

Research on similar compounds suggests that the benzothiophene core plays a crucial role in biological activity. For example, benzothiophene-fused enediynes have demonstrated DNA cleaving abilities, which may contribute to their cytotoxic effects .

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

- Specific assays against various cancer cell lines

- Investigation of its effects on normal cells to assess selectivity

- In vivo studies to evaluate efficacy and toxicity

- Molecular docking studies to identify potential protein targets

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.